N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
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Overview
Description
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
Benzimidazole Ring: The compound contains a benzimidazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms.
Ethyl Group: Attached to the benzimidazole ring is an ethyl group (C2H5), which provides flexibility and functionalization.
2,5-Dimethylpyrrole: The other part of the compound features a 2,5-dimethylpyrrole ring, contributing to its overall structure.
Preparation Methods
The synthetic routes for N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide involve several steps. While I don’t have specific data on this exact compound, I can provide a general outline:
Benzimidazole Synthesis: Start by synthesizing the benzimidazole ring. Common methods include condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Ethyl Group Addition: Introduce the ethyl group using standard organic reactions (e.g., alkylation).
Pyrrole Ring Formation: Prepare the 2,5-dimethylpyrrole ring through cyclization reactions.
Final Assembly: Combine the benzimidazole and pyrrole moieties to form the target compound.
Chemical Reactions Analysis
Oxidation/Reduction: The compound may undergo oxidation or reduction reactions at specific functional groups.
Substitution: Substitution reactions can occur at the benzimidazole nitrogen or other sites.
Reagents and Conditions: Specific reagents and conditions depend on the reaction type and desired modifications.
Major Products: The major products would be derivatives with altered functional groups.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, such as antimicrobial, antitumor, or anti-inflammatory effects.
Chemistry: Use it as a building block for more complex molecules.
Industry: Explore its use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart from related structures.
Similar Compounds: Mention other benzimidazole-based compounds with similar features.
Properties
Molecular Formula |
C17H20N4O |
---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-2-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C17H20N4O/c1-13-7-8-14(2)21(13)11-17(22)18-9-10-20-12-19-15-5-3-4-6-16(15)20/h3-8,12H,9-11H2,1-2H3,(H,18,22) |
InChI Key |
OJEJBUFOECXOIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NCCN2C=NC3=CC=CC=C32)C |
Origin of Product |
United States |
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